molecular formula C9H10N2O B8699255 2,5-dimethylbenzo[d]oxazol-6-amine CAS No. 88172-90-1

2,5-dimethylbenzo[d]oxazol-6-amine

Cat. No.: B8699255
CAS No.: 88172-90-1
M. Wt: 162.19 g/mol
InChI Key: MUCKQTPUAQAXTD-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzo[d]oxazol-6-amine is a heterocyclic compound with the molecular formula C9H10N2O It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethylbenzo[d]oxazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzo[d]oxazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of benzoxazole derivatives.

Scientific Research Applications

2,5-Dimethylbenzo[d]oxazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethylbenzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

2,5-Dimethylbenzo[d]oxazol-6-amine can be compared with other benzoxazole derivatives, such as:

Properties

CAS No.

88172-90-1

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2,5-dimethyl-1,3-benzoxazol-6-amine

InChI

InChI=1S/C9H10N2O/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,10H2,1-2H3

InChI Key

MUCKQTPUAQAXTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)OC(=N2)C

Origin of Product

United States

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